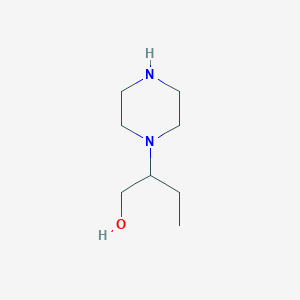
2-(Piperazin-1-yl)butan-1-ol
Descripción general
Descripción
“2-(Piperazin-1-yl)butan-1-ol” is a compound with the CAS Number: 787533-78-2 . It has a molecular weight of 158.24 and its IUPAC name is 2-(1-piperazinyl)-1-butanol . The compound is in powder form .
Synthesis Analysis
While specific synthesis methods for “2-(Piperazin-1-yl)butan-1-ol” were not found, there are related studies on the synthesis of antidepressant molecules via metal-catalyzed reactions . These reactions involve different transition metals, including iron, nickel, and ruthenium, serving as catalysts in the synthesis of antidepressants .
Molecular Structure Analysis
The InChI code for “2-(Piperazin-1-yl)butan-1-ol” is 1S/C8H18N2O/c1-2-8(7-11)10-5-3-9-4-6-10/h8-9,11H,2-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving “2-(Piperazin-1-yl)butan-1-ol” were not found, there are related studies on the synthesis of antidepressant molecules via metal-catalyzed reactions . These reactions involve different transition metals, including iron, nickel, and ruthenium, serving as catalysts in the synthesis of antidepressants .
Physical And Chemical Properties Analysis
“2-(Piperazin-1-yl)butan-1-ol” is a powder that is stored at room temperature . It has a molecular weight of 158.24 .
Aplicaciones Científicas De Investigación
Pharmacology: Antidepressant Synthesis
2-(Piperazin-1-yl)butan-1-ol: is utilized in the synthesis of antidepressant molecules. Its piperazine moiety is a key structural component in many pharmacological compounds due to its ability to interact with various neurotransmitter receptors .
Medical Research: Antiproliferative Agents
In medical research, this compound is involved in the synthesis of derivatives that exhibit antiproliferative activity against human cancer cell lines, indicating its potential as a cancer therapeutic agent .
Material Science: Polymer Synthesis
The compound’s versatile structure makes it a candidate for the synthesis of polymers and as a building block in material science applications, contributing to the development of new materials with potential industrial applications .
Analytical Chemistry: Method Development
2-(Piperazin-1-yl)butan-1-ol: plays a role in the development of analytical methods. It can be used as a standard or reference compound in chromatographic techniques to ensure the accuracy and reliability of analytical results .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, it serves as a scaffold for creating enzyme inhibitors. By modifying the piperazine ring, researchers can develop new compounds that can selectively inhibit specific enzymes, which is crucial for understanding metabolic pathways and designing drugs .
Agriculture: Pesticide Development
Although not directly used in agriculture, derivatives of 2-(Piperazin-1-yl)butan-1-ol could potentially be synthesized to create novel pesticides or herbicides, contributing to the protection of crops and yield enhancement .
Safety and Hazards
The compound has several hazard statements including H302, H312, H314, H332, and H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
For instance, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles showed affinity to alpha1-adrenergic receptors in the range from 22 nM to 250 nM .
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of similar compounds, play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
For instance, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles and their derivatives have been analyzed using in silico docking and molecular dynamics simulations, along with ADME calculations .
Result of Action
Similar compounds have shown promising results in controlling refractory microbial diseases by targeting cell membranes .
Propiedades
IUPAC Name |
2-piperazin-1-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-2-8(7-11)10-5-3-9-4-6-10/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHACWKYKRBBLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperazin-1-yl)butan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



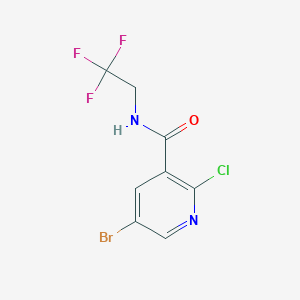
![{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1464925.png)
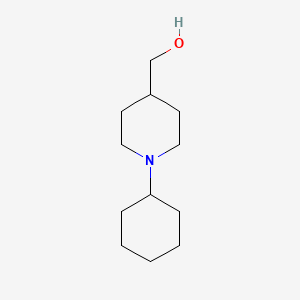

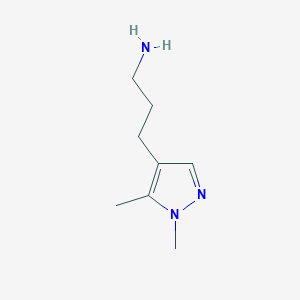
![[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464932.png)
![2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol](/img/structure/B1464934.png)
![N-{2-[3-(aminomethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1464935.png)
![[1-(5-Methylthiophene-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464936.png)
![{1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464937.png)
![2-[3-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464938.png)
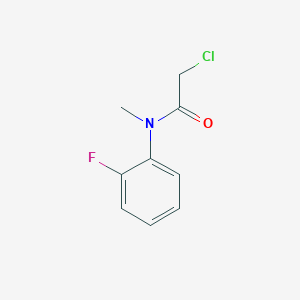
![(1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464942.png)
![[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464944.png)